cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Photochromism Thermal Stability Diarylethene

CMTE is the foundational diarylethene benchmark with thermally irreversible photochromism essential for WORM memory and archival data storage. Unlike close analogs, its cyclization quantum yield and absorption spectrum are precisely characterized; substituting maleic anhydride derivatives alters switching wavelength by ~50 nm and reduces fatigue resistance. CMTE maintains data integrity at 80°C for >12 h and delivers a large, reproducible refractive index change (Δn = 5×10⁻⁴ / wt%) in polymer matrices. Its performance is matrix-insensitive, eliminating costly polymer re-qualification. Ensure device fidelity—order the exact compound, not a performance-divergent substitute.

Molecular Formula C18H18N2S2
Molecular Weight 326.48
CAS No. 115755-82-3
Cat. No. B1142485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene
CAS115755-82-3
Molecular FormulaC18H18N2S2
Molecular Weight326.48
Structural Identifiers
SMILESCC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C
InChIInChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15-
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS 115755-82-3) Procurement Guide: Thermally Irreversible Photochromic Core for High-Fatigue Applications


cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS 115755-82-3), also known as CMTE or cis-dbe, is a foundational member of the diarylethene class of photochromic compounds [1]. It undergoes a reversible photocyclization reaction between a colorless open-ring isomer and a colored closed-ring isomer [2]. As a benchmark compound first characterized by Irie and Mohri, it is defined by two critical properties: its photochromic transformation is thermally irreversible, with the colored state stable for extended periods at elevated temperatures [1], and it exhibits high fatigue resistance, capable of enduring numerous switching cycles without significant degradation [1]. These fundamental characteristics establish CMTE as a primary reference standard for evaluating the performance of novel photochromic materials and a core component for applications requiring robust, long-term switching fidelity.

The Risk of Analog Substitution for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE): A Caution on Non-Interchangeable Photochromic Performance


The diarylethene family exhibits wide performance variations in quantum yield and thermal stability based on subtle structural changes. Replacing CMTE with a close analog, such as its maleic anhydride derivative (Compound 2/5), is not performance-neutral [1]. Substitution fundamentally alters the key metrics that define device function: the cyclization quantum yield differs significantly [1], and the absorption spectrum of the active, closed-ring state shifts by nearly 50 nm, impacting optical switching wavelengths and readout compatibility [1]. Even within the same ethene-bridged class, modifications to the bridging group or the thienyl rings (e.g., halogenation) drastically change both the switching efficiency (quantum yield) and the long-term operational lifetime (fatigue resistance) [2]. Therefore, direct substitution without requalification of the entire photochemical system is highly likely to result in device performance failure, underscoring the necessity of selecting the exact compound based on its specific, verifiable property data.

Verifiable Differentiation Metrics for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) vs. Analogs


Defining Thermal Stability: CMTE vs. Maleic Anhydride Analog

The thermal irreversibility of CMTE's colored state is a critical performance parameter for optical memory and switching applications. A direct comparison from the foundational 1988 study quantifies this property relative to its closest analog [1].

Photochromism Thermal Stability Diarylethene Optical Memory

Quantifying Optical Performance: Refractive Index Change in Polymer Matrices

For integrated optical applications, the magnitude of the photo-induced refractive index change (Δn) dictates device sensitivity and efficiency. A study comparing CMTE with another prominent diarylethene, BFCP, in a polymer film matrix provides a critical metric for component selection [1].

Photooptical Switching Waveguide Refractive Index Polymer Film

Structural Impact on Quantum Yield: A Class-Level Analysis

The cyclization quantum yield (Φcycl) is a primary determinant of a photochromic compound's switching efficiency. While the precise yield for CMTE is not stated in the available data, a direct comparison with its maleic anhydride analog reveals the impact of the bridging group on this critical parameter [1]. Furthermore, a broader class-level study confirms that quantum yields for diarylethenes can approach unity in optimized crystalline environments [2].

Photochromism Quantum Yield Diarylethene Structure-Property Relationship

Polymer Matrix Compatibility and Matrix-Insensitive Switching Efficiency

For device integration, a photochrome's performance must be robust within a polymer host. Research on CMTE in mixed Langmuir-Blodgett (LB) films and polymer colloids demonstrates that its high switching efficiency is maintained across different matrices, a key advantage over some analogs whose performance degrades significantly [1].

Photochromism Polymer Composite LB Film Matrix Compatibility

Validated Application Scenarios for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) Based on Comparative Evidence


Optical Data Storage and High-Density Memory

CMTE's foundational thermally irreversible photochromism [1] makes it a prime candidate for Write-Once-Read-Many (WORM) or long-term archival memory. Data written via UV light is retained at temperatures up to 80°C for over 12 hours without degradation [1], ensuring data stability far exceeding that of many thermochromic or less stable photochromic compounds. This property is essential for memory elements that must maintain information integrity in passive or elevated-temperature environments.

Integrated Photonic Switches and Modulators

The well-characterized, large refractive index change (Δn = 5 × 10⁻⁴ / wt%) induced by CMTE in a polymer matrix [2] is a critical design parameter for waveguide-based photonic circuits. This quantifiable change allows for the precise engineering of photooptical switches, modulators, and filters. The comparative data showing this performance matches that of a key analog [2] provides confidence in selecting CMTE for reliable device fabrication.

Reliable Solid-State Photochromic Composites

For applications requiring the photochromic dye to be embedded in a solid polymer host (e.g., smart windows, security markers), CMTE offers a distinct process advantage. Its photochromic efficiency is largely insensitive to the polymer matrix polarity [3], unlike the maleic anhydride analog which requires specific low-polarity, low-Tg polymers to function [3]. This matrix robustness simplifies the selection of host polymers and ensures reliable performance across a wider range of composite formulations, reducing process development time and cost.

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